N-benzyl-2-(4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide
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Description
N-benzyl-2-(4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide is a useful research compound. Its molecular formula is C29H22N4O3S and its molecular weight is 506.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound and its derivatives have been synthesized for the purpose of evaluating their antimicrobial properties. Studies such as the one by Noolvi et al. (2014) on the synthesis, antimicrobial, and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole highlight the process of synthesizing related compounds and evaluating their antimicrobial properties. These compounds have shown good antibacterial activity, indicating their potential as antimicrobial agents (Noolvi et al., 2014).
Anticancer Activity
Furthermore, the compound and its derivatives have been explored for their anticancer activities. For instance, Gangjee et al. (2009) designed and synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors with potential as antitumor agents. These compounds were found to be excellent inhibitors with potent anticancer activities, showcasing their potential in cancer therapy (Gangjee et al., 2009).
Inhibition of Kinases
The compound's derivatives also have applications in inhibiting specific kinases involved in cancer progression. For example, Fallah-Tafti et al. (2011) explored the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, finding that some derivatives showed inhibition of c-Src kinase, indicating potential use in cancer treatment due to their ability to target specific pathways involved in tumor growth and metastasis (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-benzyl-2-[4-[1-[(2-cyanophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4O3S/c30-17-22-8-4-5-9-23(22)19-32-25-14-15-37-27(25)28(35)33(29(32)36)24-12-10-20(11-13-24)16-26(34)31-18-21-6-2-1-3-7-21/h1-15,27H,16,18-19H2/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPZRDMUICVUSR-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)N3C(=O)C4C(=[N+](C3=O)CC5=CC=CC=C5C#N)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N4O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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